molecular formula C8H12N6O2 B1209397 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine CAS No. 59277-86-0

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine

Cat. No. B1209397
CAS RN: 59277-86-0
M. Wt: 224.22 g/mol
InChI Key: CSMCRCLIPQDIKB-UHFFFAOYSA-N
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Patent
US04146715

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl)adenine (4.4g) and liquid ammonia (40ml) was heated at 120° C. in a bomb for 19 hours. The reaction mixture was removed from the bomb and excess ammonia removed in vacuo. The residue was partitioned between ether and water and the aqueous layer washed twice more with ether and once with chloroform. The aqueous solution was then treated with an excess of a strongly basic ion exchange resin to convert the ammonium chloride to ammonia and evaporated to dryness in vacuo. The residue was dissolved in a minimal amount of ethanol, Florisil (Registered Trade Mark) (10g) added, and the mixture evaporated in dryness. The residue was transferred to a prepared column of Florisil in chloroform and eluted with 5% methanol/95% chloroform (v/v). Fractions (30ml) were collected and examined by TLC (silica gel plates developed in 10% methanol/90% chloroform) for the presence of product. The first 40 fractions contained starting material but no product and were discarded. Succeeding fractions which were found to contain the desired product were combined and evaporated to dryness. The residue was recrystallized from ethanol (with activated charcoal treatment) and from n-propanol to give 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.5g, 12% of theoretical), m.p. 183°-184° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl)adenine
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][O:12][CH2:13][CH2:14][OH:15])=[C:4]([NH2:16])[N:3]=1.[NH3:17]>>[NH2:17][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][O:12][CH2:13][CH2:14][OH:15])=[C:4]([NH2:16])[N:3]=1

Inputs

Step One
Name
2-chloro-9-(2-hydroxyethoxymethyl)adenine
Quantity
4.4 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)COCCO)N
Name
Quantity
40 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the bomb and excess ammonia
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
WASH
Type
WASH
Details
the aqueous layer washed twice more with ether and once with chloroform
ADDITION
Type
ADDITION
Details
The aqueous solution was then treated with an excess of a strongly basic ion exchange resin
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimal amount of ethanol, Florisil (Registered Trade Mark) (10g)
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the mixture evaporated in dryness
WASH
Type
WASH
Details
eluted with 5% methanol/95% chloroform (v/v)
CUSTOM
Type
CUSTOM
Details
Fractions (30ml) were collected
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol (with activated charcoal treatment) and from n-propanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2N=CN(C2=N1)COCCO)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.